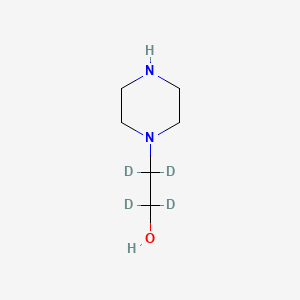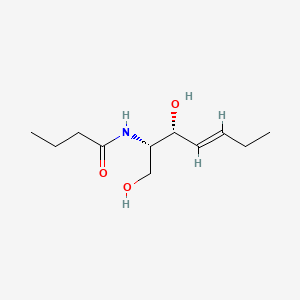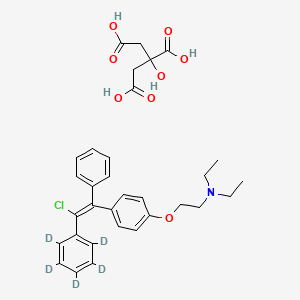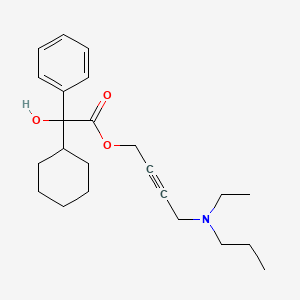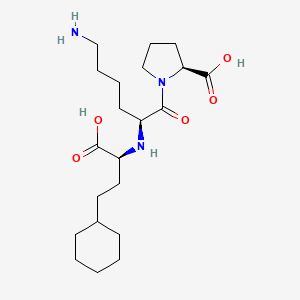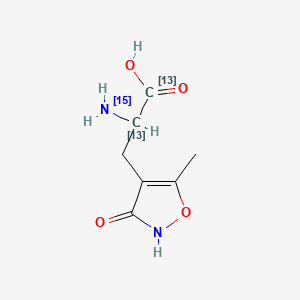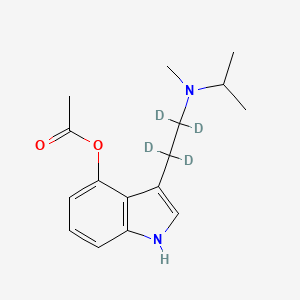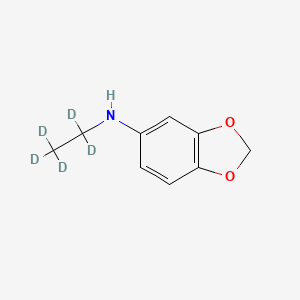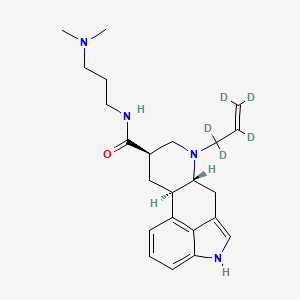
Desethylcarbamoyl Cabergoline-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desethylcarbamoyl Cabergoline-d5 is a deuterated analog of Desethylcarbamoyl Cabergoline, which is a metabolite of Cabergoline. Cabergoline is an ergot derivative and a potent dopamine receptor agonist, primarily used in the treatment of hyperprolactinemic disorders and Parkinsonian Syndrome . This compound is often used in proteomics research and analytical studies due to its stable isotope labeling .
Méthodes De Préparation
The synthesis of Desethylcarbamoyl Cabergoline-d5 involves several steps, starting from the precursor Cabergoline. The process typically includes the following steps:
Protection of the Indole Nitrogen: The indole nitrogen of the carboxamide is protected using a suitable protecting group.
Deuteration: Introduction of deuterium atoms at specific positions in the molecule.
Deprotection: Removal of the protecting group to yield the final product.
Industrial production methods for this compound are similar to those used for Cabergoline, with additional steps for deuteration. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) and reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide .
Analyse Des Réactions Chimiques
Desethylcarbamoyl Cabergoline-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions can occur at the indole nitrogen or other reactive sites.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted analogs .
Applications De Recherche Scientifique
Desethylcarbamoyl Cabergoline-d5 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Cabergoline and its metabolites.
Biology: Employed in studies involving dopamine receptor interactions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating hyperprolactinemic disorders and Parkinsonian Syndrome.
Mécanisme D'action
Desethylcarbamoyl Cabergoline-d5 exerts its effects by acting as a dopamine receptor agonist. It primarily targets the dopamine D2 receptors, leading to the inhibition of adenylyl cyclase, which decreases intracellular cAMP concentrations. This, in turn, blocks the IP3-dependent release of calcium from intracellular stores, reducing prolactin secretion from lactotrophs in the anterior pituitary . Additionally, it may induce autophagic cell death by activating dopamine D5 receptors .
Comparaison Avec Des Composés Similaires
Desethylcarbamoyl Cabergoline-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:
Cabergoline: The parent compound, used primarily for its dopamine agonist properties.
Dimethyl Cabergoline: A derivative with additional methyl groups.
Cabergoline N-Oxide: An oxidized form of Cabergoline.
Dihydro Cabergoline: A reduced form of Cabergoline.
These compounds share similar dopamine receptor agonist properties but differ in their chemical structure and specific applications.
Propriétés
IUPAC Name |
(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O/c1-4-10-27-15-17(23(28)24-9-6-11-26(2)3)12-19-18-7-5-8-20-22(18)16(14-25-20)13-21(19)27/h4-5,7-8,14,17,19,21,25H,1,6,9-13,15H2,2-3H3,(H,24,28)/t17-,19-,21-/m1/s1/i1D2,4D,10D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTHJEHDIBAMMM-MQWWPDKFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])N1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)NCCCN(C)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
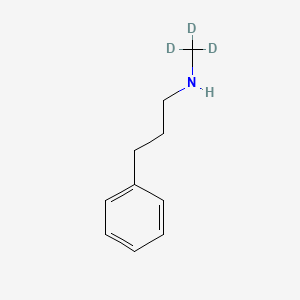

![(1S,2S,11R,12S,13R,15R,16S)-15-Acetyl-9-chloro-13,15-dihydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one](/img/structure/B565385.png)
